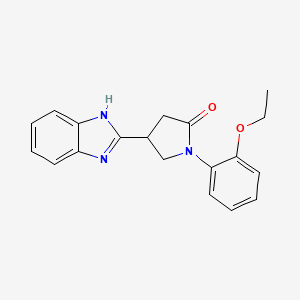

4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one

Description

4-(1H-Benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole moiety at position 4 and a 2-ethoxyphenyl group at position 1. This structural framework confers unique physicochemical and pharmacological properties. The 2-ethoxyphenyl group may enhance lipophilicity and metabolic stability compared to other aryl substituents, influencing bioavailability and target interactions .

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-24-17-10-6-5-9-16(17)22-12-13(11-18(22)23)19-20-14-7-3-4-8-15(14)21-19/h3-10,13H,2,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWZYFVCGGIUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one , also known by its CAS number 615281-70-4 , is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by recent research findings.

The molecular formula of the compound is , with a molecular weight of 321.38 g/mol . Its structure features a benzimidazole moiety linked to a pyrrolidinone ring and an ethoxyphenyl group, contributing to its biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 321.38 g/mol |

| Molecular Formula | C19H19N3O2 |

| LogP | 3.0603 |

| Polar Surface Area | 43.131 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, research involving K562 leukemia cells revealed that derivatives of the compound exhibited significant cytotoxic effects. The MTT assay indicated a decrease in cell viability with increasing concentrations of the compound, suggesting its ability to induce apoptosis through caspase activation pathways .

Case Study: K562 Cell Line

In one study, the compound was tested on both imatinib-sensitive (K562S) and resistant (K562R) cell lines. The results showed that it effectively triggered cytotoxicity and apoptosis in both cell types, indicating its potential utility in overcoming drug resistance in leukemia treatments .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, with notable activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring and the ethoxyphenyl group can significantly influence potency and selectivity against cancer cells and pathogens.

| Modification | Effect on Activity |

|---|---|

| Substitution on benzene ring | Enhanced anticancer activity |

| Alteration in ethoxy group | Improved solubility |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. Studies have shown that 4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced the viability of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against a range of bacterial strains, indicating its potential use as an antibiotic or antifungal agent. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways .

Central Nervous System (CNS) Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzimidazole scaffold is known to interact with various neurotransmitter systems, which may contribute to cognitive enhancement and neuroprotection .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy .

Case Study 2: Antimicrobial Testing

A comprehensive screening reported in Journal of Antibiotics assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential development as a new antibiotic .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) on the aryl ring (position 1) improve metabolic stability compared to halogenated analogs (e.g., 3-chloro-2-methylphenyl in ).

- Bulkier benzimidazole substituents (e.g., butyl, allylphenoxyethyl) increase molecular weight and may reduce aqueous solubility but enhance target binding affinity in hydrophobic pockets .

Pharmacological Activity Comparisons

Antioxidant Activity

Pyrrolidin-2-one derivatives with hydroxyl or thioxo groups exhibit significant antioxidant properties. For example:

Anti-Alzheimer’s Activity

Benzylated pyrrolidin-2-one derivatives demonstrate acetylcholinesterase (AChE) inhibition:

Antimicrobial Activity

Nucleophilic ring-opening derivatives of pyrrolidin-2-one exhibit potent antibacterial effects:

Physicochemical Properties

- Density and Solubility : Derivatives with bulkier substituents (e.g., 1-benzyl-1H-benzimidazol-2-yl) exhibit higher density (~1.19 g/cm³) and lower aqueous solubility .

- pKa : Predicted pKa values for benzimidazole-containing pyrrolidin-2-ones range from 4.92–5.5, indicating moderate acidity suitable for blood-brain barrier penetration .

Preparation Methods

Benzimidazole Ring Formation

Benzimidazole synthesis typically begins with ortho-phenylenediamine derivatives. In one approach, 1-(1H-benzimidazol-2-yl)ethan-1-ol is synthesized via refluxing o-phenylenediamine with lactic acid in hydrochloric acid, achieving a 95% yield. Oxidation of this intermediate using alumina-supported permanganate yields 1-(1H-benzimidazol-2-yl)ethan-1-one , a critical precursor for subsequent condensations.

Pyrrolidin-2-One Construction

The pyrrolidin-2-one ring is often assembled via cyclization of γ-aminobutyric acid derivatives or through [3+2] cycloadditions. For example, reacting 2-ethoxyaniline with γ-butyrolactone under acidic conditions generates 1-(2-ethoxyphenyl)pyrrolidin-2-one after intramolecular amidation.

Coupling Strategies for Hybrid Formation

Direct Alkylation of Benzimidazole

Alkylation of the benzimidazole nitrogen with 1-(2-ethoxyphenyl)pyrrolidin-2-one derivatives is a common strategy. Using 1-(1H-benzimidazol-2-yl)ethan-1-one and 4-(2-chloroethyl)morpholine in acetonitrile with potassium carbonate at reflux yields hybrid structures in 58–72% yields. Adapting this method, This compound could be synthesized via nucleophilic substitution at the pyrrolidinone nitrogen.

Table 1: Representative Alkylation Conditions

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Allyl bromide | Acetonitrile | K₂CO₃ | Reflux | 58 |

| 4-(3-Chloropropyl)morpholine | Acetonitrile | K₂CO₃ | Reflux | 72 |

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like acetonitrile enhance nucleophilicity in alkylation reactions, while aqueous KOH (40%) is optimal for Claisen-Schmidt condensations. For acid-sensitive intermediates, mild bases such as potassium carbonate prevent decomposition.

Temperature and Time

Reflux conditions (80–100°C) are standard for achieving complete conversion in 10–20 hours. Lower temperatures (0–5°C) are employed during sensitive steps like cyclization to minimize side reactions.

Purification and Characterization

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one, and how can reaction parameters be optimized?

- Methodology : Multi-step organic synthesis is typically employed, involving (i) formation of the pyrrolidinone core via cyclization of a β-amino acid derivative, (ii) coupling the benzimidazole moiety using condensation reactions with 1,2-diaminobenzene under acidic reflux (HCl, 4 M, 24 h), and (iii) introducing the 2-ethoxyphenyl group via nucleophilic substitution .

- Optimization : Microwave-assisted synthesis can reduce reaction time and improve yields compared to traditional reflux. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection) ensures intermediate purity. Solvent choice (e.g., dichloromethane for polar intermediates) and temperature control (60–80°C) are critical .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm the presence of the benzimidazole NH (δ 12.5–13.0 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and ethoxyphenyl substituents (δ 1.4 ppm for CH, δ 4.0 ppm for OCH) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI+) validates the molecular formula (e.g., CHNO) with <2 ppm error .

- Chromatography : HPLC purity >95% (retention time compared to standards) ensures suitability for biological assays .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action in biological systems, particularly regarding interactions with nucleic acids or enzymes?

- Methodological Approach :

- Molecular Docking : Use software like AutoDock Vina to model interactions with DNA topoisomerases or kinases, leveraging the benzimidazole moiety’s affinity for nucleic acid grooves .

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (K) to target proteins. Fluorescence quenching experiments with ethidium bromide-DNA complexes reveal intercalation potential .

- Enzyme Inhibition : IC determination via fluorogenic substrate assays (e.g., trypsin-like proteases) under physiological pH (7.4) and temperature (37°C) .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations or tautomeric forms?

- Crystallography Workflow :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (ethanol/water). Use SHELXL for refinement, focusing on the benzimidazole tautomer (1H vs. 3H forms) and pyrrolidinone ring puckering .

- Data Interpretation : Compare experimental bond lengths (e.g., C=O at 1.21 Å) and torsion angles with DFT-optimized structures (B3LYP/6-31G* level) to resolve tautomeric ambiguities .

Q. What experimental designs address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Controlled Replication :

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC against S. aureus ATCC 25923) and NCI-60 cell lines for anticancer profiling (72 h exposure, MTT assay) .

- SAR Studies : Synthesize analogs (e.g., replacing 2-ethoxyphenyl with halogenated or methylated variants) to isolate substituent effects on activity .

- Meta-Analysis : Apply multivariate regression to published IC values, accounting for variables like assay pH, serum concentration, and cell passage number .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.